5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. It is known for its applications in various fields of scientific research due to its unique chemical properties. The compound is characterized by the presence of a bromine atom, two methyl groups, an oxo group, and a nitrile group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxo or hydroxy derivatives.
Scientific Research Applications
5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the bromine atom, resulting in different reactivity and properties.
5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile:
Uniqueness
5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-bromo-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGKQCOFARYQOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1Br)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353285 | |
Record name | 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23819-87-6 | |
Record name | 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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